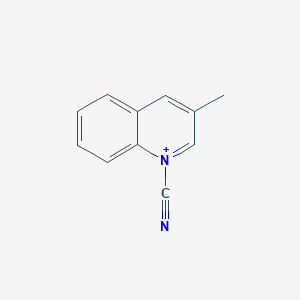
1-Cyano-3-methylquinolin-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyano-3-methylquinolin-1-ium is a heterocyclic aromatic compound with the molecular formula C11H9N2+. It belongs to the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry. This compound is characterized by the presence of a cyano group (-CN) and a methyl group (-CH3) attached to the quinoline ring, making it a unique and versatile molecule .
Métodos De Preparación
The synthesis of 1-Cyano-3-methylquinolin-1-ium can be achieved through various synthetic routes. One common method involves the reaction of 3-cyanoquinoline with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically takes place under reflux conditions, resulting in the formation of this compound iodide .
Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
1-Cyano-3-methylquinolin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include quinoline derivatives with different functional groups and substitution patterns .
Aplicaciones Científicas De Investigación
1-Cyano-3-methylquinolin-1-ium has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1-Cyano-3-methylquinolin-1-ium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
1-Cyano-3-methylquinolin-1-ium can be compared with other similar compounds, such as:
4-Cyano-1-methylquinolin-1-ium: Similar in structure but with the cyano group at the 4-position instead of the 3-position.
1-Ethyl-2,6-dimethylquinolin-1-ium: Contains ethyl and methyl groups at different positions on the quinoline ring.
1-Methyl-2-(3-nitrostyryl)quinolin-1-ium: Contains a nitrostyryl group attached to the quinoline ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives .
Propiedades
Fórmula molecular |
C11H9N2+ |
|---|---|
Peso molecular |
169.20 g/mol |
Nombre IUPAC |
3-methylquinolin-1-ium-1-carbonitrile |
InChI |
InChI=1S/C11H9N2/c1-9-6-10-4-2-3-5-11(10)13(7-9)8-12/h2-7H,1H3/q+1 |
Clave InChI |
LXAAAPLYIKGUQE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=CC=CC=C2[N+](=C1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



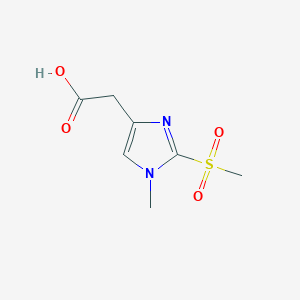

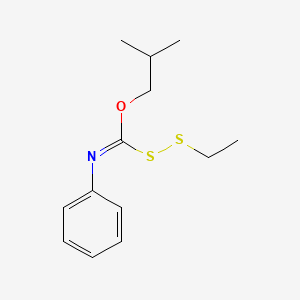
![5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-amine](/img/structure/B12815466.png)

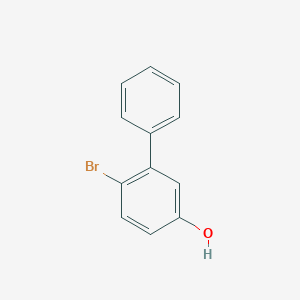

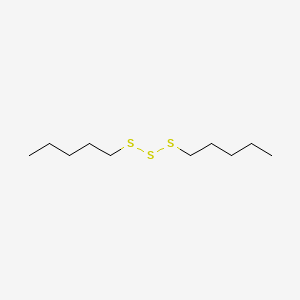


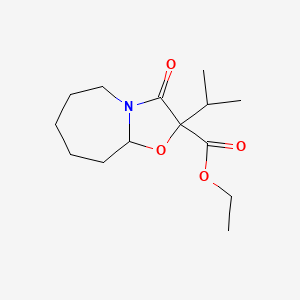
![spiro[14-oxa-9,10-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11,3'-oxolane]-2',5',13,15-tetrone](/img/structure/B12815510.png)

